2-(Aminomethyl)-3-(cyclohexyloxy)phenol
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Overview
Description
2-(Aminomethyl)-3-(cyclohexyloxy)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which is then subjected to various chemical reactions to introduce the aminomethyl and cyclohexyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols and aromatic compounds.
Scientific Research Applications
2-(Aminomethyl)-3-(cyclohexyloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(cyclohexyloxy)phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.
3-(Cyclohexyloxy)phenol: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness
2-(Aminomethyl)-3-(cyclohexyloxy)phenol is unique due to the presence of both the aminomethyl and cyclohexyloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclohexyloxyphenol |
InChI |
InChI=1S/C13H19NO2/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9,14H2 |
InChI Key |
ADGDKVGXQHFGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2CN)O |
Origin of Product |
United States |
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